3,4-Dicarboxy-3-hydroxybutanoate

Overview

Description

3,4-dicarboxy-3-hydroxybutanoate is a citrate(1-) that is the conjugate acid of 2-(carboxymethyl)-2-hydroxysuccinate. It is a conjugate acid of a 3-carboxy-3-hydroxypentanedioate and a 2-(carboxymethyl)-2-hydroxysuccinate. It is a tautomer of a 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate.

Scientific Research Applications

Chemical Properties and Structure

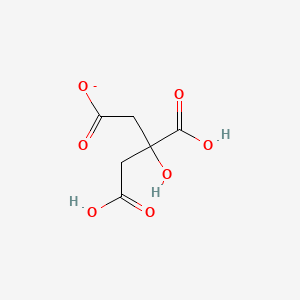

3,4-Dicarboxy-3-hydroxybutanoate is a dicarboxylic acid with the molecular formula . This compound features two carboxyl groups and a hydroxyl group, which contribute to its reactivity and solubility in various solvents. The presence of these functional groups makes it suitable for diverse chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: this compound is utilized as a reagent in organic synthesis reactions. Its ability to undergo various transformations allows chemists to create complex molecules from simpler precursors.

- Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate or reduced with sodium borohydride. These reactions are fundamental in synthesizing other valuable chemical compounds.

2. Biology:

- Metabolic Studies: Research has indicated that this compound may play a role in metabolic pathways related to energy production. It has been studied for its potential effects on muscle metabolism during exercise, highlighting its ability to enhance oxidative capacity and resistance to fatigue.

- Potential Therapeutic Applications: Investigations are ongoing regarding the compound's therapeutic potential in metabolic disorders. Its role as a precursor for drug development is being explored due to its biological activity.

3. Medicine:

- Clinical Studies: A systematic review highlighted the efficacy of D,L-3-hydroxybutyrate (a related compound) in treating metabolic disorders such as multiple acyl-CoA dehydrogenase deficiency (MADD). Clinical improvements were observed in patients treated with D,L-3-hydroxybutyrate for symptoms related to cardiomyopathy and liver dysfunction .

4. Industry:

- Specialty Chemicals Production: this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties allow for the creation of compounds used in various industrial applications.

Case Study 1: Exercise Metabolism

A study investigated the effects of related compounds on skeletal muscle during exercise. The findings suggested that treatment with 2-hydroxybutyrate improved oxidative capacity and resistance to fatigue in muscle tissues. This indicates that this compound may have similar effects due to its structural similarities.

Case Study 2: Metabolic Disorders

A clinical study reviewed the treatment of patients with MADD using D,L-3-hydroxybutyrate. Out of 23 patients studied, 70% reported clinical improvement across various symptoms including cardiomyopathy and liver dysfunction after treatment with doses ranging from 100 to 2600 mg/kg/day. This underscores the therapeutic potential of compounds related to this compound in managing metabolic disorders .

Q & A

Q. What are the established synthetic routes for 3,4-dicarboxy-3-hydroxybutanoate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound (a sodium salt form, as in sodium citrate monobasic) typically involves controlled esterification and hydrolysis steps. Key routes include:

- Catalytic oxidation : Using citric acid as a precursor with sodium hydroxide under controlled pH (4–6) to selectively deprotonate carboxyl groups.

- Enzymatic synthesis : Employing citrate lyase to cleave citrate into intermediates, followed by carboxylation.

Yields (>85%) and purity (>99%, as noted in commercial-grade preparations ) depend on reaction time, temperature, and purification methods like recrystallization or ion-exchange chromatography.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound in complex matrices?

Basic Research Focus

- NMR spectroscopy : H and C NMR confirm the presence of hydroxyl and carboxyl groups, with characteristic shifts at δ 2.6–2.8 ppm (CH groups) and δ 170–175 ppm (carboxyl carbons).

- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) and ESI-MS validate purity (>99% ) and molecular mass (230.08 g/mol).

- Titration : Potentiometric titration quantifies active carboxyl groups (pKa values: ~3.1, 4.8, 6.4).

Q. How do pH and temperature variations affect the stability of this compound in enzymatic studies?

Advanced Research Focus

- pH-dependent degradation : Below pH 2, decarboxylation occurs, forming 3-hydroxybutanoate derivatives. Above pH 8, hydroxyl group deprotonation increases solubility but reduces chelation capacity.

- Thermal stability : Decomposition initiates at 150°C, with TGA/DSC showing mass loss steps correlating to carboxyl and hydroxyl group degradation.

Methodological Note : Buffered solutions (pH 6–7) and storage at 4°C are recommended for long-term stability in biochemical assays.

Q. What experimental strategies resolve contradictions in reported chelation efficiencies of this compound with divalent cations (e.g., Ca2+^{2+}2+, Mg2+^{2+}2+)?

Advanced Research Focus

Discrepancies in chelation data arise from:

- Ionic strength interference : High NaCl/KCl concentrations in buffer systems compete for cation binding.

- Analytical variability : ICP-OES vs. fluorometric assays may yield divergent results due to detection limits.

Resolution : Standardize buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) and use isothermal titration calorimetry (ITC) for direct binding affinity measurements.

Q. What purification protocols ensure >99% purity for this compound in kinetic studies?

Basic Research Focus

- Recrystallization : Dissolve in hot ethanol-water (1:1), cool to 4°C for crystallization.

- Ion-exchange chromatography : Use Dowex-50 resin to remove residual sodium ions.

- Lyophilization : Freeze-drying preserves hygroscopic properties.

Purity validation via HPLC (retention time: 5.2 min) aligns with commercial standards .

Q. How can 13^{13}13C-labeled this compound optimize metabolic flux analysis in the citric acid cycle?

Advanced Research Focus

- Isotopic labeling : Introduce C at the C3 position via sodium [1-C]acetate as a precursor.

- LC-MS/MS tracing : Monitor labeled intermediates (e.g., α-ketoglutarate) with MRM transitions (m/z 231 → 87).

Challenge : Labeling efficiency may drop below 90% due to isotopic scrambling; optimize fed-batch microbial cultures to enhance incorporation.

Properties

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O7- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.